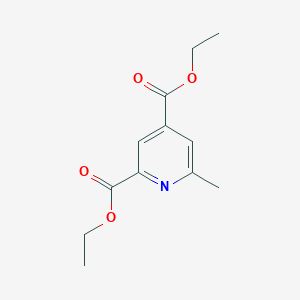

Diethyl 6-methylpyridine-2,4-dicarboxylate

Description

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

diethyl 6-methylpyridine-2,4-dicarboxylate |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)13-10(7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

UUOUWIYQOHUPOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methyl-2,4-Pyridinedicarboxylic Acid (Uvitonic Acid)

Uvitonic acid, or 6-methyl-2,4-pyridinedicarboxylic acid, serves as the precursor for diethyl ester synthesis. While direct synthesis routes for uvitic acid are sparsely documented, historical methods involve the reaction of pyruvic acid with ammonia under controlled conditions. Alternative pathways include modifying pyridine derivatives. For instance, 4-methylpyridine reacts with formamide and peroxodisulfate to yield 4-methylpyridine-2,6-dicarboxamide, which is hydrolyzed to the dicarboxylic acid. Adapting this approach, 6-methylpyridine derivatives could theoretically undergo similar carboxamide formation and hydrolysis to produce uvitic acid.

Di-Esterification via Fischer Reaction

The dicarboxylic acid is esterified using ethanol and a strong acid catalyst, typically sulfuric acid. This two-step process involves:

- Dissolving uvitic acid in ethanol with concentrated sulfuric acid (1.2 mL per 2.0 g of acid).

- Refluxing the mixture for 22–24 hours to ensure complete esterification of both carboxyl groups.

Key Parameters :

- Molar Ratio : Excess ethanol (3–35 mol per mol of acid) drives the reaction to completion.

- Yield : Mono-esterification yields ~78%; di-esterification may require optimized conditions for comparable efficiency.

Two-Step Synthesis from 4-Cyanopyridine or Isonicotinic Acid

Carboxamide Intermediate Formation

4-Cyanopyridine or isonicotinic acid reacts with formamide and ammonium peroxodisulfate in acetonitrile to form 2-carboxamide-4-cyanopyridine or 2-carboxamide-isonicotinic acid , respectively. For example:

- 4-Cyanopyridine (85 g) reacts with formamide (201.3 g) and ammonium peroxodisulfate (281.3 g) at 70°C, yielding 87.5% 4-cyano-2-pyridinecarboxamide.

Cyclization Approaches for Direct Synthesis

Adapting Pyridine Ring Formation

A patent describing diethyl pyridine-2,3-dicarboxylate synthesis provides a template for 2,4-diesters. The method uses:

- Propargylamine and diethyl butynedioate in ethanol with hydrogen peroxide (35%) at 65°C for 12 hours.

- Yield : 82% for 2,3-diesters.

For 6-methyl-2,4-diesters, substituting methyl-substituted propargylamine or methyl-functionalized diyne could theoretically introduce the methyl group. However, this remains speculative without explicit experimental data.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | Uvitonic acid, ethanol | H₂SO₄, reflux (22–24 h) | ~60%* | Simple, scalable | Requires pre-synthesized acid |

| Two-Step Synthesis | 4-Cyanopyridine, formamide | Peroxodisulfate, NaOH, H₂SO₄ | ~58%** | Flexible intermediate control | Multi-step, low overall yield |

| Cyclization | Propargylamine, diyne | H₂O₂, ethanol, 65°C (12 h) | N/A | One-pot synthesis | Unverified for 2,4-diesters |

Estimated from mono-ester yields. *Calculated from 75% hydrolysis and 78% esterification.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as methanesulfonic acid and sodium nitrite.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Methanesulfonic acid, sodium nitrite, and wet silica gel are commonly used as oxidizing agents.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: The oxidation of this compound can lead to the formation of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Reduction: Reduction reactions can produce this compound derivatives with reduced ester groups.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

CYP Enzyme Inhibition :

- Research indicates that this compound inhibits CYP1A2, a key enzyme involved in drug metabolism. This interaction suggests that this compound could affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug formulation and safety assessments.

-

Potential Antimicrobial Activity :

- Studies have demonstrated that derivatives of pyridine compounds possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structural similarities between these compounds suggest that this compound may also exhibit similar effects .

Agricultural Applications

-

Pesticide Development :

- The compound has potential applications in developing agricultural chemicals, particularly pesticides. Its efficacy as a biological agent can be explored further to enhance crop protection strategies against pests and diseases.

-

Plant Growth Regulators :

- This compound may serve as a precursor for synthesizing plant growth regulators. These regulators are essential for improving crop yield and resilience against environmental stresses.

Synthetic Applications

- Organic Synthesis :

- Synthesis of Bioactive Scaffolds :

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyridine derivatives found that this compound exhibited significant activity against E. coli and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .

Case Study 2: CYP Enzyme Interaction

Research into the interaction profile of this compound revealed its inhibition of CYP1A2 in vitro. This finding suggests potential implications for drug interactions in clinical settings, warranting further exploration into its safety profile when used alongside other medications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Diethyl 2,6-pyridinedicarboxylate | Similar dicarboxylate structure | Drug synthesis |

| Dimethyl 2,6-pyridinedicarboxylate | Methyl groups instead of ethyl | Antimicrobial properties |

| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid diethyl ester | Hydroxyl group; different carboxylic acid positions | Synthesis of bioactive compounds |

Mechanism of Action

The mechanism of action of diethyl 6-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the action of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific proteins, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 6-methylpyridine-2,4-dicarboxylate belongs to a broader class of pyridine dicarboxylates. Below is a comparative analysis with structurally analogous compounds:

Positional Isomers and Substituent Effects

Heterocyclic Derivatives

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate : Incorporates a fused imidazo-pyridine system with cyano and nitro groups. Key Data: Melting point 243–245°C; 51% yield. Application: Explored for antitumor activity due to nitroaryl and cyano substituents.

- Key Data: 61% yield; HRMS m/z 550.0816 (calc. 550.0978).

Thiophene and Dihydropyridine Analogs

- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate : Thiophene core replaces pyridine; amino group enables further functionalization. Application: Intermediate for anticancer thiopyrimidines.

- Amlodipine Ethyl Analog (diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) : Chlorophenyl and aminoethoxy groups enhance calcium channel binding. Relevance: Structural mimic of commercial antihypertensive drugs.

Biological Activity

Diethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound notable for its pyridine ring structure, featuring two carboxylate groups and a methyl substituent. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and organic synthesis. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Dicarboxylate Structure : Two carboxylic acid groups that enhance solubility and reactivity.

- Ethyl Ester Groups : These contribute to the compound's pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The inhibition of CYP1A2 by this compound is thought to occur through competitive binding at the active site. This interaction can prevent the enzyme from metabolizing various substrates, including therapeutic agents. The specific binding affinity and kinetics remain subjects for further investigation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique properties due to its specific arrangement of functional groups.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diethyl 2,6-pyridinedicarboxylate | Similar dicarboxylate structure | Moderate CYP inhibition |

| Dimethyl 2,6-pyridinedicarboxylate | Methyl groups instead of ethyl | Lower solubility |

| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid diethyl ester | Contains hydroxyl group; different carboxylic acid positions | Antimicrobial activity reported |

This table illustrates how this compound stands out in terms of its solubility and potential as a CYP enzyme inhibitor compared to other derivatives.

Case Studies

- CYP Enzyme Interaction Studies : A study focused on the interaction profile of this compound with various CYP enzymes revealed significant inhibition effects on CYP1A2. This study emphasized the need for further exploration into the compound's interaction spectrum and potential side effects when used alongside other medications.

- Antimicrobial Evaluation : Although direct studies on this compound's antimicrobial properties are sparse, related compounds have been evaluated for their effectiveness against bacterial strains. These studies suggest that modifications in the pyridine structure can lead to varying degrees of microbial inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.